

# Meta-analysis of Irsenontrine Clinical Trial Data for Dementia with Lewy Bodies

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a meta-analysis of the available clinical trial data for **Irsenontrine** (E2027), a selective phosphodiesterase 9 (PDE9) inhibitor, in the context of treating Dementia with Lewy Bodies (DLB). It offers a comparison with established and alternative therapeutic options, supported by available experimental data. This document is intended for researchers, scientists, and professionals involved in drug development for neurodegenerative diseases.

## **Executive Summary**

Irsenontrine, developed by Eisai, aimed to improve cognitive function in individuals with DLB by modulating the cyclic guanosine monophosphate (cGMP) signaling pathway. However, a Phase 2/3 clinical trial investigating its efficacy and safety failed to meet its primary endpoints. This guide summarizes the available data from the Irsenontrine trial and juxtaposes it with clinical trial findings for other pharmacological interventions used in the management of DLB, including cholinesterase inhibitors and memantine. While direct quantitative comparisons are limited by the lack of detailed public data from the Irsenontrine trial, this analysis provides a comprehensive overview of the current therapeutic landscape and the mechanistic rationale behind these different approaches.

# Irsenontrine: Mechanism of Action and Clinical Trial Overview



**Irsenontrine** is a potent and selective inhibitor of phosphodiesterase 9 (PDE9). PDE9 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger crucial for the nitric oxide (NO) signaling pathway, which is involved in synaptic plasticity and memory function. By inhibiting PDE9, **Irsenontrine** increases cGMP levels, aiming to enhance cognitive function.[1]

A Phase 2/3, randomized, double-blind, placebo-controlled clinical trial (NCT03467152) was conducted to evaluate the efficacy and safety of **Irsenontrine** in 196 participants with DLB over a 12-week treatment period.[2][3] The primary outcome measures were the change from baseline in the Montreal Cognitive Assessment (MoCA) total score and the Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus).[2][3]

The trial did not meet its primary objective, as **Irsenontrine** did not demonstrate a statistically significant improvement in cognitive function compared to placebo.[2] The mean baseline MoCA score for the participants was approximately 14 out of 30, indicating a moderate stage of dementia.[2] An exploratory analysis suggested a potential trend towards improvement in patients with "pure" DLB (without co-existing Alzheimer's disease pathology), although this finding was not statistically significant.[2]

### **Comparative Analysis of Therapeutic Alternatives**

Currently, there are no disease-modifying therapies approved for DLB. Symptomatic treatment often involves the off-label use of cholinesterase inhibitors and memantine.

## Data Presentation: Irsenontrine vs. Alternative Treatments

Due to the limited public release of quantitative data from the **Irsenontrine** Phase 2/3 trial, a direct head-to-head comparison table is not feasible. The following tables summarize the available efficacy data for **Irsenontrine** and key alternative treatments for DLB from their respective clinical trials.

Table 1: Summary of Irsenontrine Clinical Trial (NCT03467152) Results



| Outcome<br>Measure                                  | Irsenontrine<br>Group                                     | Placebo Group                  | p-value | Citation |
|-----------------------------------------------------|-----------------------------------------------------------|--------------------------------|---------|----------|
| Change from Baseline in MoCA Total Score at Week 12 | Data not publicly<br>available                            | Data not publicly<br>available | Not Met | [2]      |
| CIBIC-Plus at<br>Week 12                            | Data not publicly available                               | Data not publicly available    | Not Met | [2]      |
| Exploratory Analysis in "Pure" DLB Subgroup         | Trend towards improvement (not statistically significant) |                                | >0.05   | [2]      |

Table 2: Efficacy of Donepezil in Dementia with Lewy Bodies (12-Week, Randomized, Placebo-Controlled Trial)

| Outcome<br>Measure      | Donepezil 5<br>mg/day (Mean<br>Difference<br>from Placebo) | Donepezil 10<br>mg/day (Mean<br>Difference<br>from Placebo) | p-value | Citation  |
|-------------------------|------------------------------------------------------------|-------------------------------------------------------------|---------|-----------|
| Change in<br>MMSE Score | +3.8                                                       | +2.4                                                        | <0.001  | [1][4][5] |
| CIBIC-Plus              | Significantly superior to placebo                          | Significantly superior to placebo                           | <0.001  | [1][4][5] |

Table 3: Efficacy of Rivastigmine in Dementia with Lewy Bodies (20-Week, Randomized, Placebo-Controlled Trial)



| Outcome<br>Measure                                                       | Rivastigmine<br>Group      | Placebo Group        | Finding                                | Citation |
|--------------------------------------------------------------------------|----------------------------|----------------------|----------------------------------------|----------|
| Cognitive Drug Research (CDR) computerised assessment system (Attention) | 23%<br>improvement         | 19%<br>deterioration | Significant<br>benefit over<br>placebo | [6]      |
| Neuropsychiatric<br>Inventory (NPI)                                      | Significant<br>improvement |                      | Significant<br>benefit over<br>placebo | [6]      |

Table 4: Efficacy of Galantamine in Dementia with Lewy Bodies (24-Week, Open-Label Study)

| Outcome Measure                                 | Change from<br>Baseline | p-value | Citation |
|-------------------------------------------------|-------------------------|---------|----------|
| Neuropsychiatric<br>Inventory (NPI-12)<br>Score | -8.24 points            | 0.01    | [7]      |
| Clinician's Global<br>Impression of Change      | -0.5 points             | 0.01    | [7]      |

Table 5: Efficacy of Memantine in Dementia with Lewy Bodies (24-Week, Randomized, Placebo-Controlled Trial)



| Outcome<br>Measure                                                                     | Memantine<br>Group (Mean<br>Change from<br>Baseline) | Placebo Group<br>(Mean Change<br>from Baseline) | Finding                                    | Citation |
|----------------------------------------------------------------------------------------|------------------------------------------------------|-------------------------------------------------|--------------------------------------------|----------|
| Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC) | 3.3                                                  | 3.9                                             | Significant<br>improvement<br>over placebo | [8]      |

# Experimental Protocols Montreal Cognitive Assessment (MoCA)

The MoCA is a 30-point cognitive screening tool designed to assess various cognitive domains, including attention, concentration, executive functions, memory, language, visuoconstructional skills, conceptual thinking, calculations, and orientation. The assessment is typically administered in approximately 10 minutes. A score of 26 or above is generally considered normal. The test involves tasks such as drawing a clock, naming animals, repeating a list of words, and abstract reasoning.

# Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus)

The CIBIC-Plus is a global assessment tool used in clinical trials for dementia to evaluate the overall change in a patient's condition. It is based on a semi-structured interview with both the patient and their caregiver. The clinician rates the change in the patient's cognitive, functional, and behavioral domains on a 7-point scale, ranging from 1 (marked improvement) to 7 (marked worsening), with 4 indicating no change.

# Visualizations Signaling Pathway of Irsenontrine





Click to download full resolution via product page

Caption: Irsenontrine inhibits PDE9, increasing cGMP levels and promoting synaptic plasticity.

### **Irsenontrine Clinical Trial Workflow**





Click to download full resolution via product page

Caption: Workflow of the Phase 2/3 clinical trial for Irsenontrine in DLB patients.



#### Conclusion

The clinical development of **Irsenontrine** for Dementia with Lewy Bodies was halted due to a lack of efficacy in a Phase 2/3 trial. While the mechanistic rationale for PDE9 inhibition in neurodegenerative diseases remains of interest, the clinical trial data for **Irsenontrine** does not support its use in a broad DLB population. In contrast, cholinesterase inhibitors such as donepezil and rivastigmine have demonstrated modest but statistically significant benefits on cognitive and global measures in patients with DLB in randomized controlled trials. The evidence for memantine is less consistent but suggests potential benefits in some patients.

Future research in DLB should focus on developing more sensitive outcome measures and identifying patient subgroups that may respond differently to specific therapeutic interventions, as suggested by the exploratory analysis of the **Irsenontrine** trial. The development of disease-modifying therapies remains a critical unmet need for individuals with this debilitating condition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Donepezil for Dementia with Lewy Bodies: A Randomized, Placebo-Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Trial of E2027 in DLB Fails Lewy Body Dementia Association [lbda.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Donepezil for dementia with Lewy bodies: a randomized, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of rivastigmine on cognitive function in dementia with lewy bodies: a randomised placebo-controlled international study using the cognitive drug research computerised assessment system PubMed [pubmed.ncbi.nlm.nih.gov]







- 7. Efficacy and safety of galantamine in patients with dementia with Lewy bodies: a 24-week open-label study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Consider Memantine for Lewy Body Dementia | MDedge [mdedge.com]
- To cite this document: BenchChem. [Meta-analysis of Irsenontrine Clinical Trial Data for Dementia with Lewy Bodies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3322239#meta-analysis-of-irsenontrine-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com